molecular formula C20H24ClNO4 B593354 Eddp-D3 perchlorate CAS No. 136765-23-6

Eddp-D3 perchlorate

Cat. No.: B593354
CAS No.: 136765-23-6
M. Wt: 380.883
InChI Key: FICCBMGBBWWZRF-NIIDSAIPSA-M
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Description

EDDP-D3 perchlorate is a major urinary metabolite of methadone . Methadone is a synthetic opioid used medically as an analgesic and as a maintenance anti-addictive for use in patients with opioid dependency .


Molecular Structure Analysis

The molecular formula of this compound is C20H24ClNO4 . The molecular weight is 380.88 . The InChI is 1S/C20H24N.ClHO4/c1-4-19-20 (15-16 (2)21 (19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;2-1 (3,4)5/h5-14,16H,4,15H2,1-3H3; (H,2,3,4,5)/q+1;/p-1/i1D3; . The SMILES string is [2H]C ([2H]) ([2H])CC1= [N+] (C (CC1 (C2=CC=CC=C2)C3=CC=CC=C3)C)C. [O-]Cl (=O) (=O)=O .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 380.88 . .

Scientific Research Applications

  • Detection of Methadone and EDDP in Biological Samples : Eddp-D3 perchlorate is used as an internal standard in the determination of methadone and EDDP (a methadone metabolite) in hair by GC-MS (Gas Chromatography-Mass Spectrometry) (Lucas et al., 2000). This technique involves the use of solid-phase microextraction (SPME), which is advantageous for its simplicity, quickness, and solvent-free nature.

  • Characterization of Perchlorate Salts : The perchlorate salt of the methadone metabolite, EDDP, has been studied for its oxidation products. The oxidation of EDDP with m-chloroperbenzoic acid resulted in the formation of various compounds, and the study provided insights into the mechanisms of their formation (Abbott et al., 1986).

  • Spectroscopic Studies of Complexes Involving EDDP : Research has been conducted on the formation and spectroscopic studies of [Cr(edda or eddp)(N N)]-type complexes, where eddp represents ethylenediamine-N,N'-dipropionate. This research provides insights into the stereochemistry and molecular geometry of these complexes (Yano, Nakayama & Yonemura, 2019).

  • Application in Drug Abuse Analysis : this compound is also utilized in the simultaneous detection of drugs of abuse in saliva samples, demonstrating its application in forensic science. This includes the detection of methadone, EDDP, cocaine, and other substances using SPME and GC/MS techniques (Fucci, De Giovanni & Chiarotti, 2003).

Biochemical Analysis

Biochemical Properties

Eddp-D3 perchlorate plays a crucial role in biochemical reactions involving methadone metabolism. It interacts with enzymes such as CYP3A4 and CYP2B6, which are responsible for the N-demethylation of methadone to form this compound. These interactions are essential for the biotransformation of methadone into its inactive metabolite, facilitating its excretion from the body . The compound is also used as a reference material in gas chromatography (GC) and liquid chromatography (LC) techniques for the quantitative analysis of methadone and its metabolites .

Cellular Effects

This compound influences various cellular processes, particularly in cells involved in drug metabolism and excretion. It affects cell signaling pathways related to opioid receptors and can alter gene expression associated with drug metabolism enzymes. The compound’s impact on cellular metabolism includes changes in the activity of enzymes involved in the detoxification and elimination of methadone .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6. These interactions lead to the N-demethylation of methadone, converting it into this compound. This process involves enzyme inhibition or activation, resulting in changes in gene expression related to drug metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable at -20°C and is typically stored in methanol as pyrrolinium. Long-term studies have shown that this compound maintains its integrity and effectiveness in in vitro and in vivo experiments, making it a reliable reference material for extended use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively serves as a reference standard for methadone metabolism studies. At high doses, it may exhibit toxic or adverse effects, including acute toxicity and potential organ damage. These threshold effects are critical for determining safe dosage levels in experimental settings .

Metabolic Pathways

This compound is involved in the metabolic pathways of methadone, primarily through the action of CYP3A4 and CYP2B6 enzymes. These pathways lead to the formation of this compound as an inactive metabolite, which is then excreted in the urine. The compound’s involvement in these pathways is essential for understanding methadone’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific tissues, particularly those involved in drug metabolism and excretion. The compound’s distribution is crucial for its role as a reference standard in analytical techniques .

Subcellular Localization

This compound’s subcellular localization is primarily within the endoplasmic reticulum, where cytochrome P450 enzymes are located. This localization is essential for its activity and function in methadone metabolism. Targeting signals and post-translational modifications direct this compound to specific compartments, ensuring its effective participation in biochemical reactions .

Properties

IUPAC Name

1,2-dimethyl-4,4-diphenyl-5-(2,2,2-trideuterioethyl)-2,3-dihydropyrrol-1-ium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N.ClHO4/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;2-1(3,4)5/h5-14,16H,4,15H2,1-3H3;(H,2,3,4,5)/q+1;/p-1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICCBMGBBWWZRF-NIIDSAIPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=[N+](C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC1=[N+](C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016148
Record name EDDP-D3 Perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136765-23-6
Record name EDDP-D3 Perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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